2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Amide Bond Formation: The phenoxyacetic acid intermediate is then reacted with 2-(morpholin-4-yl)-2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final amide product.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Conditions vary depending on the substituent but may include reagents like halogens, nitrating agents, or alkylating agents.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines from the reduction of the amide group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide depends on its specific application:
Pharmacological Effects: It may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects.
Molecular Targets: Potential targets include kinases, proteases, or other enzymes involved in disease pathways.
Pathways Involved: Could modulate signaling pathways such as MAPK/ERK or PI3K/Akt, which are crucial in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenoxy)-N-[2-(piperidin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(furan-2-yl)ethyl]acetamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Structural Features: The combination of a morpholine ring and a thiophene ring in the same molecule is relatively unique, providing distinct electronic and steric properties.
Reactivity: The presence of both electron-donating and electron-withdrawing groups can lead to unique reactivity patterns.
Applications: Its specific structure may confer unique biological activity, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C20H26N2O3S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C20H26N2O3S/c1-15-10-16(2)12-17(11-15)25-14-20(23)21-13-18(19-4-3-9-26-19)22-5-7-24-8-6-22/h3-4,9-12,18H,5-8,13-14H2,1-2H3,(H,21,23) |
InChI Key |
NGSKUSFZJNIFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC(C2=CC=CS2)N3CCOCC3)C |
Origin of Product |
United States |
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